2-Phenyl-2h-tetrazole
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Overview
Description
2-Phenyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group. Tetrazoles are known for their high nitrogen content and unique electronic properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of aryl diazonium salts with trimethylsilyldiazomethane.
Microwave-Assisted Reactions: Primary alcohols or aldehydes react with molecular iodine in the presence of ammonia to form nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide.
Industrial Production Methods:
Eco-Friendly Approaches: Utilizing water as a solvent, moderate conditions, and non-toxic reagents to achieve high yields.
Types of Reactions:
Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, often involving strong oxidizers or reducing agents.
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidizers: Acidic chlorides, anhydrides, and strong acids.
Reducing Agents: Various metals and hydrides.
Major Products:
Aromatic Compounds: Substituted tetrazoles often yield aromatic products due to their stable ring structure.
Chemistry:
Biology and Medicine:
Pharmaceuticals: Tetrazoles serve as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs.
Industry:
Mechanism of Action
2-Phenyl-2H-tetrazole exerts its effects primarily through its ability to act as a bioisostere for carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors, by mimicking the electronic and steric properties of carboxyl groups . The tetrazole ring stabilizes negative charges through electron delocalization, facilitating receptor-ligand interactions .
Comparison with Similar Compounds
1H-Tetrazole: Another isomer of tetrazole with similar properties but different tautomeric forms.
5-Phenyltetrazole: Similar to 2-Phenyl-2H-tetrazole but with the phenyl group at a different position.
Uniqueness:
Properties
CAS No. |
56476-95-0 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-phenyltetrazole |
InChI |
InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h1-6H |
InChI Key |
QLDFMNWSPWEFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CN=N2 |
Origin of Product |
United States |
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